![molecular formula C23H30O6 B7790502 [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B7790502.png)
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
説明
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves several steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Esterification: The 3-keto group is enolized and then etherified using ethanol and triethyl orthoformate.
Halogenation: The 6-position is halogenated using carbon tetrabromide, reducing the 3-keto group in the process.
Acetylation: Finally, the 17-hydroxy group is acetylated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Overview
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound with significant implications in various scientific fields. Its intricate structure includes multiple chiral centers and functional groups that make it a subject of interest in organic chemistry and pharmacology.
Scientific Research Applications
1. Pharmacological Research
- The compound has been studied for its potential therapeutic effects in various diseases due to its structural similarity to steroid hormones. Its ability to interact with specific biological receptors makes it a candidate for drug development targeting conditions such as hormonal imbalances and certain cancers.
2. Organic Synthesis
- As a versatile intermediate in organic synthesis, this compound can be utilized in the production of other biologically active molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced pharmacological properties.
3. Biochemical Studies
- The compound's interaction with biological systems can be explored to understand metabolic pathways and enzyme activities. This is particularly relevant in studies focusing on steroid metabolism and related disorders.
Case Studies
Case Study 1: Hormonal Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant hormonal activity. In vitro studies showed that these compounds could modulate estrogen receptor activity in breast cancer cell lines. This suggests potential applications in developing selective estrogen receptor modulators (SERMs) for therapeutic use in hormone-dependent cancers.
Case Study 2: Synthesis of Derivatives
A study focused on synthesizing derivatives of this compound revealed that modifications at specific positions led to enhanced anti-inflammatory activities. The derivatives were tested in animal models of inflammation and showed promising results compared to standard anti-inflammatory drugs.
Data Tables
Application Area | Description | Potential Impact |
---|---|---|
Pharmacological Research | Investigating therapeutic effects on hormonal disorders and cancers | Development of new drugs for treatment |
Organic Synthesis | Serving as an intermediate for synthesizing other biologically active compounds | Creation of novel pharmaceuticals |
Biochemical Studies | Exploring interactions with metabolic pathways and enzyme activities | Insights into steroid metabolism and related disorders |
作用機序
The mechanism of action of [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound binds to hormone receptors, modulating their activity and influencing various physiological processes. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately exerting its biological effects.
類似化合物との比較
Similar Compounds
17α-hydroxyprogesterone: A precursor in the synthesis of the compound.
Progesterone: Shares structural similarities and biological functions.
Corticosteroids: Structurally related compounds with similar pharmacological properties.
Uniqueness
What sets [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate apart is its specific functional groups and chiral centers, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications.
生物活性
The compound 2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate , with CAS number 114223-07-3, is a synthetic derivative of steroids and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Property | Value |
---|---|
Molecular Formula | C23H30O6 |
Molecular Weight | 434.546 g/mol |
Density | 1.34 g/cm³ |
Boiling Point | 648 °C |
Flash Point | 345.7 °C |
The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits properties similar to glucocorticoids and may influence various cellular pathways involved in inflammation and immune responses.
- Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors (GR), leading to the modulation of gene expression related to inflammation and immune response.
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
In Vitro Studies
Research indicates that the compound demonstrates significant anti-inflammatory effects:
- Cell Line Studies : In RBL-2H3 mast cells, the compound inhibited degranulation and reduced β-hexosaminidase release by approximately 40% at a concentration of 100 µM .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that concentrations below 50 µM did not significantly affect cell viability compared to controls .
In Vivo Studies
In vivo studies have highlighted the compound's potential therapeutic applications:
- Asthma Models : In animal models of asthma, administration of the compound resulted in a significant reduction in airway hyperreactivity and inflammatory cell infiltration in lung tissues .
- Immunosuppressive Effects : The compound was shown to lower IgE levels and decrease IL-13 expression in lung tissues after treatment in an ovalbumin-induced asthma model .
Case Studies
- Case Study on Asthma Treatment : A study evaluated the efficacy of the compound in a controlled trial involving asthmatic mice. Results indicated that treatment led to a marked improvement in lung function and histological examination showed reduced eosinophilic infiltration compared to untreated controls .
- Chronic Inflammation Model : Another study focused on chronic inflammatory conditions where the compound was administered over several weeks. The results demonstrated a sustained reduction in inflammatory markers and improved clinical outcomes in treated subjects .
特性
IUPAC Name |
[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16?,17?,20?,21-,22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRJWOMZKQRYTA-XLSOAHDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)CC[C@]34C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-04-4 | |
Record name | CORTISONE ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。